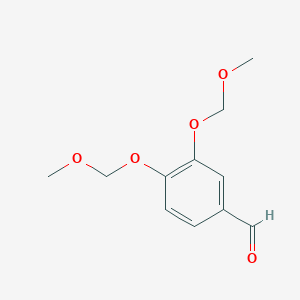

2-Bromo-1-methoxy-3-methylbenzene

説明

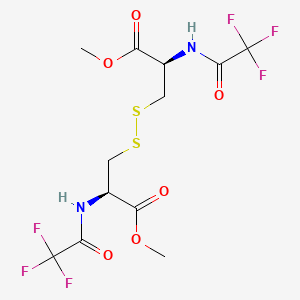

2-Bromo-1-methoxy-3-methylbenzene is a halogenated aromatic compound that is part of a broader class of organohalogens. These compounds are characterized by the presence of halogen atoms (such as bromine) attached to an aromatic ring structure that also contains other substituents like methoxy (-OCH3) and methyl (-CH3) groups. The presence of these substituents can significantly alter the chemical and physical properties of the compound, as well as its reactivity.

Synthesis Analysis

The synthesis of halogenated methoxybenzenes, including compounds similar to 2-bromo-1-methoxy-3-methylbenzene, often involves regioselective halogenation and methoxylation reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a structurally related compound, demonstrates the complexity of such synthetic routes, involving multiple steps such as chlorination, methoxylation, and bromination to introduce the desired functional groups at specific positions on the aromatic ring . Similarly, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification, highlights the multi-step nature of these syntheses .

Molecular Structure Analysis

The molecular structure of halogenated methoxybenzenes can be determined using techniques such as single-crystal X-ray diffraction (SXRD) and spectroscopic methods. For example, the crystal structure of 1-bromo-2,3,5,6-tetramethylbenzene was determined to have two stable crystalline phases, with the room temperature phase crystallizing in an orthorhombic system . The molecular conformation and vibrational spectra can be investigated theoretically using computational methods such as Density Functional Theory (DFT), which provides insights into the bond lengths, bond angles, and charge transfer within the molecule .

Chemical Reactions Analysis

The reactivity of halogenated methoxybenzenes in chemical reactions is influenced by the presence of the halogen and methoxy substituents. These groups can activate or deactivate the aromatic ring towards further substitution reactions. For example, the synthesis of N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide involves the reaction of 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide, indicating the reactivity of the bromo- and methoxy-substituted aromatic ring towards the formation of Schiff bases . Additionally, the ring-opening of epoxides with ammonium thiocyanate in the presence of a bromo- and methoxy-substituted catalyst demonstrates the potential of these compounds to participate in catalytic processes .

Physical and Chemical Properties Analysis

科学的研究の応用

Liquid-Phase Oxidation Catalysis

Research by Okada and Kamiya (1981) demonstrated the liquid-phase oxidation of methylbenzenes, including derivatives similar to 2-Bromo-1-methoxy-3-methylbenzene, using a cobalt(II) and copper(II) acetate and sodium bromide catalyst system. This study highlights the potential application of such compounds in catalyzing oxidation reactions to produce various organic compounds, including benzyl acetates and benzaldehydes (Okada & Kamiya, 1981).

Thermochemistry Studies

Verevkin et al. (2015) conducted thermochemical studies on halogen-substituted methylbenzenes, including compounds structurally related to 2-Bromo-1-methoxy-3-methylbenzene. Their research provides valuable data on vapor pressures and enthalpies, which are crucial for understanding the thermochemical properties of these compounds (Verevkin et al., 2015).

Radical Cyclisation in Organic Synthesis

Esteves, Ferreira, and Medeiros (2007) explored the radical cyclisation of propargyl bromoethers, including a compound similar to 2-Bromo-1-methoxy-3-methylbenzene, leading to the production of tetrahydrofuran derivatives. This process is significant in organic synthesis, particularly in constructing complex cyclic structures (Esteves, Ferreira, & Medeiros, 2007).

Synthesis of Hexahelicenes

Teplý et al. (2003) reported a nonphotochemical synthetic route to hexahelicenes using a compound similar to 2-Bromo-1-methoxy-3-methylbenzene. This study is significant in the field of organic chemistry for synthesizing complex polycyclic aromatic compounds with potential applications in material science and pharmaceuticals (Teplý et al., 2003).

Preparation of Sterically Protected Compounds

Toyota et al. (2003) utilized a compound structurally related to 2-Bromo-1-methoxy-3-methylbenzene for the preparation of sterically protected diphosphene and fluorenylidenephosphine. These compounds are important in the study of low-coordinate phosphorus chemistry (Toyota et al., 2003).

Safety and Hazards

作用機序

Target of Action

The primary target of 2-Bromo-1-methoxy-3-methylbenzene is the benzene ring, a cyclic compound with a conjugated system of pi electrons . The benzene ring is particularly stable due to its aromaticity, which it strives to maintain during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps:

- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction of 2-Bromo-1-methoxy-3-methylbenzene can be considered part of the broader biochemical pathways involving benzene derivatives . The product of this reaction can further undergo reactions such as nucleophilic substitution or addition .

Pharmacokinetics

These compounds are typically lipophilic, influencing their absorption and distribution within the body . .

Result of Action

The result of the electrophilic aromatic substitution reaction is a substituted benzene ring . This product retains the aromaticity of the original benzene ring, which is a key aspect of its stability and reactivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1-methoxy-3-methylbenzene. For instance, the compound should be stored in a dry room at normal temperature to maintain its stability . Additionally, the reaction conditions, such as temperature and the presence of other substances, can affect the course of the electrophilic aromatic substitution reaction .

特性

IUPAC Name |

2-bromo-1-methoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXCHEDAXFJYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472834 | |

| Record name | 2-Bromo-1-methoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-methoxy-3-methylbenzene | |

CAS RN |

38197-43-2 | |

| Record name | 2-Bromo-1-methoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

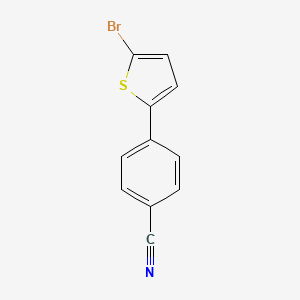

![2-Bromo-6-methylbenzo[d]thiazole](/img/structure/B1279625.png)

![Methyl 2-[(3R)-3-acetylsulfanyl-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B1279633.png)